molecular formula C7H6INO2 B3022695 Methyl 5-iodopyridine-3-carboxylate CAS No. 1033955-80-4

Methyl 5-iodopyridine-3-carboxylate

Cat. No.: B3022695
CAS No.: 1033955-80-4
M. Wt: 263.03 g/mol
InChI Key: UVHUNOURUDGOSN-UHFFFAOYSA-N
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Description

Methyl 5-iodopyridine-3-carboxylate (C₇H₆INO₂) is a halogenated pyridine derivative featuring a methyl ester group at position 3 and an iodine atom at position 5 of the pyridine ring. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, radiopharmaceuticals, and bioconjugation chemistry due to the reactivity of its iodine substituent in cross-coupling reactions and its ester group in nucleophilic substitutions . It is commercially available from suppliers such as Shanghai Yuanye Bio-Technology and CymitQuimica, where it is listed alongside structurally related pyridine derivatives .

Properties

IUPAC Name

methyl 5-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUNOURUDGOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634106
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033955-80-4
Record name Methyl 5-iodopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-iodopyridine-3-carboxylate (MIPC) is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MIPC, highlighting its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

MIPC is characterized by the chemical formula C₇H₆INO₂ and features a pyridine ring substituted with an iodine atom and a carboxylate group. Its structure can be represented as follows:

SMILES COC(=O)C1=C(C=CN=C1)I\text{SMILES }COC(=O)C1=C(C=CN=C1)I

This structural configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

MIPC has been studied for its antimicrobial activity against various bacterial strains. Research indicates that MIPC exhibits moderate antibacterial properties, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For example, MIPC demonstrated an MIC of 62.5 μg/mL against E. coli and E. faecalis .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus31.25
Bacillus subtilis62.5
Escherichia coli62.5
Enterococcus faecalis62.5

These findings suggest that MIPC could be a candidate for developing new antibacterial agents.

Anticancer Activity

MIPC has also shown potential as an anticancer agent . Studies have reported that it inhibits the proliferation of certain cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .

The biological activity of MIPC can be attributed to several mechanisms:

  • Interaction with Cellular Targets : MIPC may interact with specific proteins or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that MIPC could induce oxidative stress in target cells, leading to cell death.
  • Modulation of Signaling Pathways : Preliminary studies indicate that MIPC may affect signaling pathways related to cell growth and apoptosis .

Study on Antimicrobial Efficacy

In a controlled study, MIPC was tested against various bacterial strains, showing significant inhibition compared to control groups. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Evaluation of Anticancer Properties

Another research project focused on the anticancer properties of MIPC, revealing its ability to inhibit the growth of human breast cancer cells in vitro. The study concluded that MIPC could be further developed into a therapeutic agent for breast cancer treatment .

Safety and Toxicity

Toxicity assessments indicate that MIPC is moderately reactive but considered safe when handled properly in laboratory settings. Standardized toxicity tests have shown it can cause skin and eye irritation; thus, appropriate safety measures are recommended during handling .

Conclusion and Future Directions

This compound presents promising biological activities, particularly in antimicrobial and anticancer research. While initial studies are encouraging, further research is essential to fully understand its mechanisms of action and potential therapeutic applications.

Future directions may include:

  • Exploration of Synthesis Methods : Improving synthesis techniques to enhance yield and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile in a biological system.
  • Development of Derivatives : Synthesizing analogs of MIPC to improve potency and selectivity against target pathogens or cancer cells.

The ongoing research into MIPC highlights its potential as a valuable compound in drug development, paving the way for new therapeutic options in treating infections and cancer.

Scientific Research Applications

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is a pyridine derivative with a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a methyl ester group at the 3rd position. It has potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is useful in scientific research for organic synthesis, medicinal chemistry, and material science.

  • Organic Synthesis: It serves as an intermediate in creating more complex organic molecules.
  • Medicinal Chemistry: It is explored for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Material Science: It is used in developing novel materials with specific electronic or optical properties.

Chemical Reactions

Methyl 5-hydroxy-6-iodopyridine-3-carboxylate can undergo substitution, oxidation, reduction, and ester hydrolysis reactions.

  • Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Reagents like sodium azide or potassium thiocyanate can be used under mild conditions. Depending on the nucleophile, products like 5-hydroxy-6-azidopyridine-3-carboxylate or 5-hydroxy-6-thiocyanatopyridine-3-carboxylate can be formed.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group. Reagents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group. Oxidation of the hydroxyl group yields 5-oxo-6-iodopyridine-3-carboxylate.
  • Reduction: The hydroxyl group can be reduced to a hydrogen atom. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed. Reduction of the hydroxyl group results in 5-hydroxy-6-iodopyridine-3-carboxylate.
  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis. Hydrolysis of the ester group produces 5-hydroxy-6-iodopyridine-3-carboxylic acid.

The biological activity primarily involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, while the iodine atom facilitates halogen bonding. These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to the inhibition of tumor growth or modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. Certain derivatives can inhibit B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Compounds derived from this scaffold demonstrated potent antiproliferative activity in vitro, with IC50 values in the nanomolar range.

Case Study: Anticancer Properties

A study focused on the optimization of compounds targeting BCL6 revealed that modifications to the pyridine scaffold significantly enhanced potency and selectivity against cancer cells. The introduction of polar substituents was crucial for improving bioavailability and reducing clearance rates in vivo.

Antimicrobial Activity

This compound has also shown potential antimicrobial properties. In studies evaluating various pyridine derivatives, compounds similar to methyl 5-hydroxy-6-iodopyridine exhibited moderate antibacterial activity against strains such as E. coli and S. aureus. Minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL, indicating promising potential for further development as antimicrobial agents.

Antimicrobial Evaluation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of methyl 5-iodopyridine-3-carboxylate, emphasizing differences in substituents, molecular properties, and applications:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituents Molecular Formula Key Applications/Properties References
This compound Iodo (C5), methyl ester (C3) C₇H₆INO₂ Radiopharmaceutical precursor; Suzuki coupling
N-Succinimidyl 5-iodopyridine-3-carboxylate Iodo (C5), succinimidyl ester (C3) C₁₁H₉IN₂O₄ Protein labeling reagent; activated ester
Methyl 5-azidopyridine-3-carboxylate Azido (C5), methyl ester (C3) C₇H₆N₄O₂ Click chemistry; bioorthogonal functionalization
Methyl 5-bromo-6-chloropyridine-3-carboxylate Bromo (C5), chloro (C6), methyl ester C₇H₅BrClNO₂ Halogenated intermediate; synthetic versatility
5-Methylnicotinic acid methyl ester Methyl (C5), methyl ester (C3) C₈H₉NO₂ Electronic effects study; non-halogenated analog

Key Findings:

Halogen Substituent Effects :

  • The iodine atom in this compound enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs, which exhibit lower leaving-group ability .
  • N-Succinimidyl 5-iodopyridine-3-carboxylate (SIPC) shares the iodine substituent but replaces the methyl ester with a succinimidyl group, making it reactive toward amine groups in proteins for labeling applications .

Functional Group Variations :

  • The azido group in methyl 5-azidopyridine-3-carboxylate enables bioorthogonal "click" reactions with alkynes, a feature absent in the iodo analog .
  • Methyl 5-bromo-6-chloropyridine-3-carboxylate demonstrates dual halogenation, which may enhance regioselectivity in multi-step syntheses .

Electronic and Steric Properties :

  • 5-Methylnicotinic acid methyl ester lacks halogen substituents, resulting in reduced steric hindrance and distinct electronic effects compared to the iodinated analog .

Applications in Drug Development :

  • This compound serves as a critical intermediate in antitumor and antiviral agents, leveraging its iodine atom for late-stage functionalization .

Q & A

Q. What are the common synthetic routes for Methyl 5-iodopyridine-3-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via halogenation or cross-coupling reactions. A literature-based approach involves substituting pyridine derivatives at the 5-position using iodine sources. For example, N-succinimidyl 5-iodopyridine-3-carboxylate (SIPC) can be synthesized from precursor stannane compounds through iodination . Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 substrate:iodine), and purification via recrystallization (e.g., methanol) to improve yields (>70%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : Confirm regiochemistry (e.g., δ 8.5–9.0 ppm for pyridine protons).
  • IR : Detect ester carbonyl stretches (~1730 cm⁻¹) .
  • X-ray crystallography : Resolve molecular geometry using SHELX for refinement and ORTEP-3 for visualization .
  • Elemental analysis : Validate purity (>95%) via CHNS/O data .

Q. What role does this compound play in medicinal chemistry research?

The compound serves as a versatile intermediate for synthesizing bioactive molecules. Its iodine atom enables further functionalization via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing drug-like properties. Applications include radiolabeling (e.g., using sodium [¹²⁵I] iodide) for tracking biodistribution in cell-labeling studies .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

Diastereoselectivity is achieved via chiral auxiliaries or catalyst-controlled reactions. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized using Schöllkopf bis-lactam ether methodology, yielding (2R*,3R*) diastereomers with >80% selectivity. Key factors include solvent polarity (toluene) and temperature (−78°C to room temperature) .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystal structures of this compound derivatives?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimeric rings. Contradictions arise from solvent inclusion or polymorphism. Mitigation involves:

  • Comparing multiple datasets (e.g., Cambridge Structural Database).
  • Using SHELXL refinement to model disorder .
  • Validating hydrogen-bond donor/acceptor distances (2.6–3.2 Å) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Discrepancies often stem from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:

  • Replicating experiments with standardized protocols (IC₅₀ assays).
  • Cross-validating using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
  • Reporting detailed synthetic procedures and purity data (HPLC, ≥95%) .

Q. What methodologies enable the use of this compound in targeted drug delivery systems?

The iodine atom facilitates conjugation to targeting moieties (e.g., antibodies) via click chemistry. A validated approach involves:

  • Synthesizing azide-functionalized derivatives.
  • Performing copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Assessing in vitro/in vivo stability (e.g., serum half-life >24 hours) .

Q. How can computational modeling improve the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like kinases. Key steps:

  • Generate ligand conformers (Open Babel).
  • Validate force fields (GAFF2 for small molecules).
  • Compare binding energies (ΔG ≤ −8 kcal/mol) to experimental IC₅₀ values .

Methodological Best Practices

  • Data validation : Use DDQ dehydrogenation to confirm aromaticity in synthetic intermediates .
  • Ethical reporting : Disclose all reaction conditions (solvents, catalysts) to ensure reproducibility .
  • Literature review : Prioritize peer-reviewed journals over vendor catalogs to avoid bias .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-iodopyridine-3-carboxylate
Reactant of Route 2
Methyl 5-iodopyridine-3-carboxylate

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